2-[2-(Trifluoromethyl)cyclohexyl]acetic acid CAS 1554459-25-4 properties
2-[2-(Trifluoromethyl)cyclohexyl]acetic acid CAS 1554459-25-4 properties
CAS: 1554459-25-4 Document Type: Technical Monograph & Application Guide Version: 2.0 (2025 Revision)
Executive Summary
2-[2-(Trifluoromethyl)cyclohexyl]acetic acid (CAS 1554459-25-4) is a specialized fluorinated alicyclic building block used primarily in early-stage drug discovery and lead optimization. Structurally, it represents a bioisosteric evolution of cyclohexylacetic acid, where the trifluoromethyl (
This guide addresses the synthesis, physicochemical properties, and medicinal chemistry applications of this scaffold.[1] It is designed for researchers requiring a stable, non-aromatic linker that maintains specific steric vectors while reducing metabolic liability compared to non-fluorinated analogs.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Core Data Matrix
| Property | Value / Description | Note |
| IUPAC Name | 2-[2-(Trifluoromethyl)cyclohexyl]acetic acid | |
| Molecular Formula | ||
| Molecular Weight | 210.20 g/mol | |
| Appearance | White crystalline solid or viscous oil | Dependent on diastereomeric purity. |
| pKa (Calc) | ~4.65 | Slightly more acidic than cyclohexylacetic acid (pKa 4.9) due to |
| cLogP | ~2.6 - 2.9 | High lipophilicity driven by the |
| H-Bond Donors/Acceptors | 1 / 2 | |
| Rotatable Bonds | 2 |
Conformational Analysis (The "Fluorine Effect")
The introduction of a trifluoromethyl group onto the cyclohexane ring profoundly alters the conformational landscape compared to a methyl group.
-
Steric Bulk (A-Value): The
group has an A-value of ~2.5 kcal/mol, significantly larger than a methyl group (1.7 kcal/mol). This forces the group to adopt an equatorial position in the lowest energy chair conformation. -
Dipole Effects: The C-F bonds create a strong dipole. In the cis-1,2 isomer, the axial/equatorial relationship can be distorted by electrostatic repulsion between the carboxyl side chain and the fluorine atoms.
Diagram 1: Conformational Dynamics
The following diagram illustrates the equilibrium between ring conformers, highlighting the thermodynamic preference for the diequatorial arrangement in the trans-isomer.
Caption: Conformational landscape of 1,2-substituted trifluoromethyl cyclohexanes. The diequatorial trans-isomer minimizes 1,3-diaxial interactions.
Part 2: Synthetic Routes & Optimization
Primary Route: Catalytic Hydrogenation
The most robust industrial route involves the hydrogenation of the aromatic precursor, 2-(trifluoromethyl)phenylacetic acid (CAS 3038-48-0). This method is preferred over de novo ring construction due to atom economy and precursor availability.
Protocol: Heterogeneous Hydrogenation
-
Substrate: 2-(Trifluoromethyl)phenylacetic acid (1.0 eq).
-
Catalyst: 5% Rhodium on Alumina (
) or 5% Ruthenium on Carbon ( ).-
Expert Insight: Avoid
. Palladium often leads to hydrodefluorination (loss of F) under high pressure. Rhodium is milder and preserves the C-F bonds.
-
-
Solvent: Methanol or Acetic Acid.
-
Conditions: 50–100 bar
, 60°C, 12–24 hours. -
Workup: Filter catalyst through Celite; concentrate filtrate.
Challenge: Diastereocontrol
Hydrogenation typically yields a mixture of cis and trans isomers.
-
Kinetic Product: cis-isomer (hydrogen adds from the least hindered face).
-
Thermodynamic Product: trans-isomer.
Purification Strategy (Self-Validating System): Do not assume purity after filtration.
-
Step 1: Analyze crude via
-NMR. The shift differs significantly between cis (-60 ppm range) and trans (-64 ppm range). -
Step 2: If trans is desired, perform base-mediated epimerization (reflux in NaOMe/MeOH) followed by acidification.
-
Step 3: Recrystallization from hexanes/EtOAc usually enriches the major diastereomer.
Diagram 2: Synthetic Workflow & Decision Logic
Caption: Workflow for synthesis and stereochemical resolution of CAS 1554459-25-4.
Part 3: Application in Medicinal Chemistry[3]
Bioisosterism & Metabolic Stability
This scaffold is a valuable tool for "Lead Optimization" when an aromatic ring (phenylacetic acid) shows liabilities:
-
Metabolic Blocking: The cyclohexane ring is resistant to CYP450-mediated aromatic hydroxylation.
-
Lipophilicity Tuning: The
group increases lipophilicity (LogP) without adding the electron density associated with alkyl groups, improving blood-brain barrier (BBB) penetration. -
Scaffold Hopping: It serves as a saturated bioisostere for ortho-substituted phenylacetic acids (e.g., Diclofenac analogs), altering the vector of the carboxylic acid tail.
Strategic Utility in Drug Design
-
GABA Analogs: The structure mimics gabapentinoids. The
group can occupy hydrophobic pockets in the subunit of voltage-gated calcium channels. -
CRTH2 Antagonists: Substituted acetic acids are common pharmacophores for CRTH2 (asthma/allergy targets). The bulky
group provides selectivity by clashing with smaller pockets in off-target receptors.
Part 4: Handling & Analytics
Analytical Standards
To ensure scientific integrity, verify the compound using this multi-modal approach:
-
-NMR (400 MHz,
): Look for the multiplet at 2.0–2.5 ppm (CH-COOH) and the distinct cyclohexane envelope 1.2–1.9 ppm. - -NMR: Essential for purity. Expect a singlet (or doublet if H-coupled) around -60 to -65 ppm. Integration must match the proton count.
-
HRMS (ESI-): Calculate for
.
Safety & Storage
-
Hazards: Irritant (Skin/Eye). The free acid may be corrosive to mucous membranes.
-
Storage: Store at 2–8°C under inert atmosphere (
or Ar). Fluorinated intermediates can be hygroscopic.
References
-
Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (Foundational text on the "Fluorine Effect" and metabolic stability).
-
Ma, J. A., & Cahard, D. (2008). Update on Trifluoromethylation Strategies: A Critical Review. Chemical Reviews, 108(9). (Review of synthetic methods for introducing CF3 groups).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Authoritative guide on using fluorinated scaffolds in drug design).
-
Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley. (Detailed analysis of physicochemical properties of fluorinated cycloalkanes).
